N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
N-(2-(4-Nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a cyclopentanecarboxamide moiety at position 2. Such derivatives are of interest in medicinal chemistry due to their structural similarity to kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-17(11-3-1-2-4-11)18-16-14-9-25-10-15(14)19-20(16)12-5-7-13(8-6-12)21(23)24/h5-8,11H,1-4,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKERXNDZVIFXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the nitrophenyl and cyclopentanecarboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of activated manganese dioxide (MnO2) as an oxidant in toluene under reflux conditions has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO2.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene under reflux.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thieno[3,4-c]pyrazole core may interact with various enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs like N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide (). Below is a systematic analysis:
Structural and Electronic Differences
Key Observations :
- The nitro group in the target compound increases polarity and may reduce membrane permeability compared to the tert-butyl analog, which is more lipophilic .
Physicochemical Properties (Hypothetical Data)
Analysis :
- The tert-butyl group in the analog likely improves solubility in organic solvents, favoring pharmacokinetic properties, whereas the nitro group may enhance thermal stability due to conjugation effects .
Computational and Experimental Insights
- Electron Density Analysis : Tools like Multiwfn () could quantify the electron-withdrawing effects of the nitro group, revealing localized electron depletion at the pyrazol ring, which may influence reactivity or binding to electron-rich biological targets.
- Crystallography : SHELX () is widely used to resolve crystal structures of such compounds. The nitro group’s planarity might promote π-stacking interactions in the solid state, whereas the tert-butyl analog could exhibit disordered packing due to steric bulk .
Research Implications
- Medicinal Chemistry : The target compound’s nitro group may favor interactions with enzymes requiring electron-deficient ligands (e.g., nitroreductases), while the tert-butyl analog could optimize pharmacokinetics in hydrophobic binding pockets.
- Material Science : Differences in thermal stability and crystallinity could guide applications in organic electronics or coatings.
Biological Activity
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antioxidant properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 452.49 g/mol. The compound features a thieno[3,4-c]pyrazole core linked to a cyclopentanecarboxamide moiety and a nitrophenyl group. This structural complexity allows for various interactions within biological systems, making it a candidate for further investigation in drug development.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole derivatives. For example, compounds in this class have been shown to mitigate oxidative stress induced by toxic agents in aquatic species. These findings suggest that this compound may serve as a protective agent against oxidative damage in biological systems .
Therapeutic Applications
The compound is being explored for its potential therapeutic applications across various fields:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The thieno[3,4-c]pyrazole core may interact with specific molecular targets involved in cancer cell proliferation .
- Anti-inflammatory Effects : Molecular docking studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pathways associated with inflammation .
Research Findings and Case Studies
Several research findings provide insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Protects against oxidative stress | |
| Anticancer | Potential inhibition of cancer cell proliferation | |
| Anti-inflammatory | Inhibits inflammatory pathways |
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.49 g/mol |
| Structure Type | Thieno[3,4-c]pyrazole derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
